Home > Products > Screening Compounds P138076 > 2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one -

2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one

Catalog Number: EVT-5913816
CAS Number:
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: This compound class exhibits promising inhibitory activity against enzymes like 11β-HSD1 [ [], [] ] and DYRK1A [ [] ]. These enzymes are implicated in diseases like diabetes, obesity, and cancer. Therefore, this compound could serve as a starting point for developing novel therapeutics for these conditions.

(Z)-2-Amino-5-[2,4-dimethoxy-6-(4-methoxystyryl)benzylidene]-1,3-thiazol-4(5H)-one methanol solvate

    Compound Description: This compound features a thiazolone ring system connected to a resveratrol unit through a Z-geometry double bond. The resveratrol moiety introduces a significant structural difference compared to 2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. The study focuses on its crystal structure, revealing intermolecular hydrogen bonding patterns and specific dihedral angles within the molecule [].

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

    Compound Description: This compound is studied for its molecular structure, electronic properties, and vibrational spectra using DFT calculations and spectroscopic techniques. It exhibits potent inhibitory activity against the Pim-1 kinase cancer protein, as demonstrated by molecular docking studies [].

(5Z) 5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)

    Compound Description: This compound is a potent inhibitor of protein kinase DYRK1A (IC50 0.028 μM) [].

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s)

    Compound Description: This molecule acts as a potent DYRK1A inhibitor, demonstrating an IC50 value of 0.033 μM. This positions it as a promising lead compound for addressing neurological and oncological conditions where DYRK1A plays a significant role [].

2-Amino-1,3-thiazol-4(5H)-one derivatives

    Compound Description: This class of compounds is characterized by a 2-amino-1,3-thiazol-4(5H)-one core and has shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [, ]. Modifications to the core structure, particularly the introduction of polar groups at the C-5 position, have been explored to mitigate pregnane X receptor (PXR) activity while maintaining 11β-HSD1 inhibition [].

5-[(Dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones

    Compound Description: This research investigates the structural changes associated with proton tautomerism in 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones. The study revealed that both the meta and para isomers exist predominantly in the amine tautomeric form in both solid and liquid phases. The trifluoromethyl group and its position on the phenyl ring influence the conformational preferences of the molecule [].

5-Dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones

    Compound Description: These compounds, featuring a hydroxyl group at various positions on the phenyl ring, were synthesized to study prototropic tautomerism in the amidine system. The study revealed that all three isomers exist primarily in the amino tautomeric form in both solid and solution phases. Electronic effects and conformational flexibility contribute to the observed tautomeric preferences and intermolecular interactions in the crystal structures [].

(5z)-5-(6- quinoxalinium Li sulfonyl methylidene) -2 - [(2,6-dichlorophenyl) amino] -1,3-thiazol -4 (5h) - one

    Compound Description: This compound, along with its pharmaceutically acceptable salts, hydrates, solvates, and prodrugs, has been recognized as a potential inhibitor of hYAK3 proteins. This discovery suggests its possible applications in pharmaceutical compositions targeting hYAK3 protein inhibition [].

Bis(1,3-benzothiazole-2-thiolato)[(Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate]nickel(II)

    Compound Description: This organometallic compound features a nickel(II) ion coordinated by two benzothiazole-2-thiolate ligands and a methyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate ligand. The study focuses on its crystal structure, revealing a distorted N4S2 octahedral coordination environment around the nickel ion and intricate intermolecular interactions [].

3-(2-N-(Aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones

    Compound Description: This study focuses on preparing and evaluating 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones for their antimicrobial properties. These compounds demonstrated activity against E. coli and P. aeruginosa strains. Molecular docking simulations suggest that these compounds may inhibit bacterial tRNA (guanine37-N1)-methyltransferase by interacting with its active site [].

[1,3]Thiazolo[3,2-b][2,4]benzodiazepine, Benzimidazo[1,2-b][2,4]benzodiazepine and Benzimidazo[1,2-b][2]benzazepine Derivatives

    Compound Description: This research focuses on a novel synthetic route for various azolo-condensed azepines and diazepines. The process involves reacting methanone with different diazoles, including 5-methyl-1,3-thiazol-2-amine, to create a range of cyclic compounds [].

6‐Amino‐1,2,3‐triazolo[4,5‐c] pyridin‐4(5H)one (8‐aza‐3‐deazaguanine) and 6‐amino‐1‐(β‐D‐ribofuranosyl)‐1,2,3‐triazolo[4,5‐c] pyridin‐4(5H)one (8‐Aza‐3‐deazaguanosine)

    Compound Description: This research focuses on the first-time total synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one and 6-amino-1-(β-D-ribofuranosyl)-1,2,3-triazolo[4,5-c]pyridin-4(5H)one. The study utilizes novel base-catalyzed ring closure reactions of specifically designed precursor molecules to achieve the synthesis [].

Thioaplysinopsin Analogs

    Compound Description: This research explores the synthesis of thioaplysinopsin analogs from indole or 2-methylindole and various 5-substituted-2-thioxo-1,3-thiazol-4-ones. The study involves cycloaddition reactions to create spiro compounds with potential biological activity [].

2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate

    Compound Description: This compound is a product of the reaction between 2-(2,4-dimethoxyphenylamino)-1,3-thiazol-4(5H)-one and acetic anhydride. The study focuses on its crystal structure, revealing the presence of acetyl and acetoxy groups and their spatial orientations within the molecule. Intra- and intermolecular interactions are also analyzed [].

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones (4a–h)

    Compound Description: These compounds were synthesized and investigated for their potential biodynamic properties. The synthesis involves a multi-step process starting from an isoxazolyl chloroacetamide, highlighting the ability to incorporate the 1,3-thiazole ring into more complex structures [].

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928)

    Compound Description: YM928 is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. It exhibits significant anticonvulsant effects in various animal models of generalized seizures [].

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

    Compound Description: This compound comprises a 1,3-thiazole ring linked to a pyrimidine ring, and its crystal structure, stabilized by intermolecular interactions, has been elucidated [].

5- Arylidene-2-substituted-1,3-thiazol-4-ones

    Compound Description: This study presents the synthesis and characterization of a series of 5-arylidene-2-substituted-1,3-thiazol-4-one derivatives. The synthetic process involves reacting methyl thiocyanatoacetate with various secondary amines, followed by a reaction with diverse aryl aldehydes. These compounds were then screened for antimicrobial activity [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

    Compound Description: These compounds, synthesized as potential anticancer agents, feature a quinazolinone core linked to a substituted phenylthiazole moiety. They demonstrated significant inhibitory activity against the HT-29 human colorectal adenocarcinoma cell line. Molecular docking studies revealed their strong binding affinity to the p38α protein, suggesting a potential mechanism for their anticancer effects [].

Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

    Compound Description: This compound, featuring a thiazole ring fused with a pyrano[3,2-c]chromene system, has been structurally characterized. The study analyzes its crystal structure, highlighting the dihedral angles of the thiazole ring relative to the pyrano[3,2-c]chromene system and the role of intermolecular hydrogen bonds in the crystal lattice [].

3-(4-methyl-5-(4-((arylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-2-phenylquinazolin-4(3H)-ones

    Compound Description: These compounds combine quinazoline, thiazole, and 1,3,4-oxadiazole heterocycles in their structure. They were synthesized and evaluated for their antibacterial activity against specific MTCC strains. The results indicated varying levels of efficacy against both Gram-negative and Gram-positive bacteria. Molecular docking studies explored their binding affinity to bacterial DNA gyrase, suggesting a potential mechanism of action [].

5H-Chromeno[4,3-b]Pyridin-5-One Derivatives

    Compound Description: A new series of chromeno[4,3-b]pyridine derivatives were synthesized and investigated for their anticancer activity, specifically against breast cancer (MCF-7 cell line). These compounds demonstrated varying degrees of effectiveness in inhibiting breast cancer cell growth. Molecular docking studies revealed that the presence of an oxolone moiety in these compounds plays a crucial role in their interaction with target proteins, suggesting a potential mechanism for their anticancer effects [].

3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones

    Compound Description: This study details the synthesis of a series of 3‐N‐alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones. The synthesis involves a multi-step process starting from substituted phenacyl bromides, highlighting the possibility of incorporating the 1,3-thiazole ring into more complex structures with various functional groups [].

Dichlorido{4-[(E)-(methoxyimino-κN)methyl]-1,3-thiazol-2-amine-κN 3}palladium(II)

    Compound Description: This palladium(II) complex incorporates a 1,3-thiazole-based ligand. The crystallographic study reveals a distorted square-planar coordination geometry around the palladium ion and highlights the influence of steric repulsion on the molecular conformation. Intermolecular hydrogen bonding involving the amino group is also observed in the crystal structure [].

2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones

    Compound Description: These compounds, containing a thiazolo[4,5-d]pyridazinone core, were evaluated for their in vivo analgesic and anti-inflammatory activities [].

Thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one Derivatives

    Compound Description: These compounds were designed as potential ultra-short-acting hypnotics inspired by the structure of HIE-124. The key structural modification involved replacing the thiazole ring in HIE-124 with a thiadiazole ring. Docking studies revealed that these derivatives exhibited favorable binding interactions with the GABAA receptor, suggesting their potential as selective agonists [].

3-(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones

    Compound Description: This study focuses on the synthesis of 3-(1,2,4-triazol-5-yl)-1,3-thiazolidin-4-ones through a regioselective three-component domino reaction. These compounds exhibited potent antifungal and antitubercular activities. Notably, some derivatives showed promising activity against Mycobacterium tuberculosis and Candida albicans [].

5‐Amino‐ oxazoles

    Compound Description: This study reviews the reactivity and recyclization reactions of 5-amino- and 5-hydrazine-1,3-oxazoles. It emphasizes their ability to undergo transformations leading to various heterocyclic systems. This reactivity is attributed to the presence of two hidden amide fragments within their structure [].

5′-(2-Chloro­phenyl)-1′-methyl-2′',3′′-di­hydro­indoline-3-spiro-3′-pyrrolidine-4′-spiro-2′′-(1,3-benzimidazo­[2,1-b]­thia­zole)-2,3′′-dione dioxane hemisolvate

    Compound Description: This complex spiro compound incorporates a 1,3-benzimidazo[2,1-b]thiazole moiety within its structure. The study focuses on its synthesis via a [3 + 2]-cycloaddition reaction and elucidates its crystal structure, revealing the spatial arrangement of the spirocyclic system and the presence of intermolecular hydrogen bonds [].

Properties

Product Name

2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one

IUPAC Name

2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

InChI

InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3

InChI Key

FHOYGNVHKNUJTN-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.